1,5,5-Trimethylcyclohexane-1,3-diol
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Overview
Description
1,5,5-Trimethylcyclohexane-1,3-diol is an organic compound with the molecular formula C9H18O2 It is a derivative of cyclohexane, featuring three methyl groups and two hydroxyl groups attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5-Trimethylcyclohexane-1,3-diol can be achieved through several methods. One common approach involves the hydrogenation of 1,5,5-Trimethylcyclohexane-1,3-dione. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient hydrogenation. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-purity starting materials and advanced purification techniques is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,5,5-Trimethylcyclohexane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form 1,5,5-Trimethylcyclohexane.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C is used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1,5,5-Trimethylcyclohexane-1,3-dione or carboxylic acids.
Reduction: Formation of 1,5,5-Trimethylcyclohexane.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1,5,5-Trimethylcyclohexane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role as a precursor in the synthesis of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5,5-Trimethylcyclohexane-1,3-diol depends on its specific application. In chemical reactions, the hydroxyl groups act as nucleophiles, participating in various substitution and oxidation reactions. The molecular targets and pathways involved in biological systems are still under investigation, but the compound’s structural features suggest potential interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethylcyclohexane: Lacks hydroxyl groups, making it less reactive in oxidation and substitution reactions.
1,3-Dimethylcyclohexane-1,3-diol: Similar structure but with one less methyl group, affecting its steric and electronic properties.
1,5-Dimethylcyclohexane-1,3-diol: Similar structure but with one less methyl group, influencing its reactivity and stability.
Uniqueness
1,5,5-Trimethylcyclohexane-1,3-diol is unique due to the presence of three methyl groups and two hydroxyl groups, which confer distinct steric and electronic properties
Properties
CAS No. |
116235-87-1 |
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Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1,5,5-trimethylcyclohexane-1,3-diol |
InChI |
InChI=1S/C9H18O2/c1-8(2)4-7(10)5-9(3,11)6-8/h7,10-11H,4-6H2,1-3H3 |
InChI Key |
IGGOBQNADHBTSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)(C)O)O)C |
Origin of Product |
United States |
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